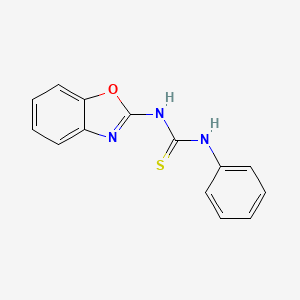

Thiourea, N-2-benzoxazolyl-N'-phenyl-

Descripción

Thiourea, N-2-benzoxazolyl-N'-phenyl-, is a heterocyclic thiourea derivative featuring a benzoxazole ring linked to the thiourea core. Synthetically, this compound can be prepared via cyclization of thiourea intermediates with substituted 2-aminophenols under oxidative conditions, as demonstrated in benzoxazole-thiourea syntheses (e.g., compounds 1a–m in ) . Its structural framework allows for interactions with biological targets, such as enzymes or receptors, making it a candidate for antimicrobial, anticancer, or antioxidant studies.

Propiedades

Número CAS |

13895-20-0 |

|---|---|

Fórmula molecular |

C14H11N3OS |

Peso molecular |

269.32 g/mol |

Nombre IUPAC |

1-(1,3-benzoxazol-2-yl)-3-phenylthiourea |

InChI |

InChI=1S/C14H11N3OS/c19-14(15-10-6-2-1-3-7-10)17-13-16-11-8-4-5-9-12(11)18-13/h1-9H,(H2,15,16,17,19) |

Clave InChI |

MQDLLBFTKLQZQM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3O2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-2-benzoxazolyl-N’-phenyl- typically involves the reaction between 2-aminophenol and thiourea. The reaction is carried out at elevated temperatures, around 200°C, for a duration of 2 hours. This process yields benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate in methanol under reflux conditions for 6 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Thiourea, N-2-benzoxazolyl-N’-phenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives. These products have significant implications in various applications, particularly in medicinal chemistry.

Aplicaciones Científicas De Investigación

Thiourea, N-2-benzoxazolyl-N’-phenyl- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is explored for its potential therapeutic applications, including anti-inflammatory and antioxidant effects.

Industry: The compound is utilized in the production of dyes, photographic chemicals, and other industrial products.

Mecanismo De Acción

The mechanism of action of Thiourea, N-2-benzoxazolyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, but generally, it affects cellular processes such as oxidative stress and inflammation .

Comparación Con Compuestos Similares

Structural Comparison

Thiourea derivatives vary widely based on substituents attached to the thiourea core. Key structural analogs include:

Structural Insights :

- The benzoxazole ring introduces polarizability and hydrogen-bonding capacity compared to benzothiazole (sulfur vs. oxygen) .

- Fluorine or trifluoromethyl substituents (e.g., in ) enhance electron-withdrawing effects, boosting antioxidant activity .

- Thiourea-to-urea substitution (S→O) significantly reduces acaricidal potency, as seen in LC50 values against T. cinnabarinus (thiourea 4d: 0.00761 mM vs. urea 5d: 0.01707 mM) .

Antimicrobial and Anticancer Activity :

- Benzothiazole-thiourea analogs (e.g., Saeed et al., 2010) show superior antimicrobial activity against S. aureus (MIC: 8 µg/mL) compared to benzoxazole derivatives, likely due to increased lipophilicity from sulfur .

- Thiazole-thiourea hybrids () demonstrate anticancer activity against MCF7 breast cancer cells (e.g., compound XXXI, IC50: 1.2 µM), with substituents on the phenyl ring modulating potency .

Antioxidant Activity :

- Fluorinated thioureas (e.g., 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives) exhibit radical scavenging activity in DPPH assays (EC50: 12 µM) due to electron-withdrawing groups stabilizing radical intermediates .

Physicochemical Properties

- Lipophilicity : Benzothiazole-thioureas (logP ~3.5) are more lipophilic than benzoxazole analogs (logP ~2.8), impacting membrane permeability .

- Solubility : Thiazole-thioureas (e.g., ) exhibit higher aqueous solubility due to smaller heterocyclic cores, favoring pharmacokinetic profiles .

- Stability: N-aryl thioureas with electron-withdrawing groups (e.g., -NO2, -CF3) show enhanced thermal and oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.